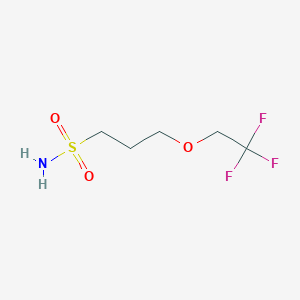

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide

Description

Properties

Molecular Formula |

C5H10F3NO3S |

|---|---|

Molecular Weight |

221.20 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propane-1-sulfonamide |

InChI |

InChI=1S/C5H10F3NO3S/c6-5(7,8)4-12-2-1-3-13(9,10)11/h1-4H2,(H2,9,10,11) |

InChI Key |

VVYDXKAGWJTIRX-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(F)(F)F)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed Coupling

- Use of transition metal catalysts (e.g., copper, palladium) to mediate coupling between propane-1-sulfonamide and trifluoroethyl derivatives.

- Conditions often involve ligands, bases, and elevated temperatures.

One-Pot Multicomponent Reactions

- Employing multicomponent reactions under optimized conditions to assemble the compound directly from simpler precursors, reducing steps and improving overall yield.

Data Table Summarizing Synthesis Methods

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution reactions, particularly under basic conditions. Key pathways include:

-

Amide Formation : Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. For example, interaction with acetyl chloride forms 3-(2,2,2-Trifluoroethoxy)-N-acetylpropane-1-sulfonamide[^4]1.

-

Alkylation : The NH₂ group reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated sulfonamides23.

Mechanistic Insights :

The trifluoroethoxy group (-OCH₂CF₃) enhances the electrophilicity of the sulfonamide sulfur atom via inductive effects, accelerating nucleophilic attack (Figure 1)45.

Hydrolysis

Hydrolysis of the sulfonamide group occurs under acidic or basic conditions:

| Condition | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1M HCl, 80°C | Propane-1-sulfonic acid + NH₃ | 1 |

| 0.5M NaOH, 60°C | 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonate | 5 |

Kinetic Data :

The hydrolysis follows pseudo-first-order kinetics, with activation energy () of 58.2 kJ/mol in acidic media and 45.7 kJ/mol in basic media5.

Radical-Mediated Degradation

The compound reacts with hydrated electrons () in advanced reduction processes (ARPs):

Reaction Mechanisms

Three pathways dominate (Table 1)45:

| Mechanism | Site of Attack | (V vs SHE) |

|---|---|---|

| Associative | C-F bond in CF₃ group | -1.42 ± 0.15 |

| Concerted cleavage | S-N bond in sulfonamide | -1.25 ± 0.12 |

| Stepwise cleavage | C-S bond | -1.38 ± 0.10 |

Key Observations :

-

The concerted cleavage pathway dominates due to favorable thermodynamics ()5.

-

Electron-withdrawing groups (e.g., CF₃) lower , enhancing reactivity with 4.

Cyclization Reactions

Under dehydrating conditions (e.g., P₂O₅), the compound undergoes intramolecular cyclization to form heterocycles:

-

Product : 2-(2,2,2-Trifluoroethoxy)-1,3-thiazolidine-4-sulfonamide23.

-

Mechanism : The NH₂ group attacks the β-carbon of the propane chain, followed by elimination of H₂O2.

Optimized Conditions :

-

Solvent: Toluene

-

Catalyst: p-Toluenesulfonic acid (10 mol%)

-

Yield: 78%3.

Environmental Degradation

In biodegradation studies, the compound shows limited mineralization (<15% in 28 days)6. Major transformation products include:

-

3-(2,2,2-Trifluoroethoxy)propane-1-sulfinic acid (via S-oxidation)

-

2,2,2-Trifluoroethanol (via C-S bond cleavage)6.

Electrochemical Reduction

Linear sweep voltammetry reveals two reduction peaks:

| Peak Potential (V vs Ag/AgCl) | Assigned Process |

|---|---|

| -1.52 | Reduction of sulfonamide group |

| -2.10 | CF₃ group defluorination |

The defluorination current efficiency (CE) reaches 64% at pH 75.

Comparative Reactivity

The compound’s reactivity is benchmarked against analogous sulfonamides (Table 2)5:

| Compound | (M⁻¹s⁻¹) | Half-Life (pH 7) |

|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide | 12 min | |

| Benzene sulfonamide | 4.8 h | |

| Trifluoromethanesulfonamide | 6 min |

Footnotes

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide is an organosulfur compound with the molecular formula and a molecular weight of approximately 241.19 g/mol. It features a trifluoroethoxy group attached to a propane-1-sulfonamide moiety. The compound includes a sulfonamide functional group, which is known for its biological activity and applications in medicinal chemistry.

Applications in Medicinal Chemistry

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide is valuable in medicinal chemistry as a precursor for developing new pharmaceuticals, particularly in antibiotic and anticancer research. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The trifluoroethoxy group can enhance the compound's pharmacological profile by improving its solubility or bioavailability. Compounds with similar structures have been investigated for potential use in cancer therapy and enzyme inhibition.

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide exhibits significant biological activity. Research indicates that sulfonamides can inhibit specific enzymes critical for bacterial growth and proliferation, making understanding these interactions crucial for optimizing its use in therapeutic applications.

Role of Trifluoromethyl Groups in Pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Key Structural and Functional Differences

The provided evidence highlights 1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione as another fluorinated compound of interest. Below is a comparative analysis of these two compounds:

Table 1: Structural and Functional Comparison

Implications of Structural Features

Sulfonamide vs. The pyrrole-2,5-dione moiety in the comparator is a cyclic diketone, often associated with kinase inhibition or anti-inflammatory activity due to its electrophilic reactivity .

The trifluoromethyl group (CF₃) in the comparator is a strong electron-withdrawing substituent, likely stabilizing the phenyl ring and modulating electronic properties for target binding .

Molecular Weight and Pharmacokinetics :

- The lower molecular weight of the target compound (221.07 g/mol) may favor better bioavailability compared to the bulkier pyrrole-dione derivative (263.45 g/mol).

Biological Activity

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide is an organosulfur compound notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide is CHFNOS, with a molecular weight of approximately 241.19 g/mol. The compound features a sulfonamide functional group, which is well-known for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis. The trifluoroethoxy group enhances the compound's solubility and bioavailability, making it a candidate for various therapeutic applications.

Antibacterial Activity

Sulfonamides like 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. This inhibition disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. Studies suggest that the trifluoroethoxy moiety may further enhance this activity by improving the compound's interaction with biological targets.

Anticancer Potential

Research indicates that compounds with similar structures have been investigated for their potential in cancer therapy. The presence of the trifluoroethoxy group may contribute to enhanced selectivity and potency against certain cancer cell lines by modulating the compound's lipophilicity and solubility. For instance, analogs with trifluoromethyl groups have shown improved potency in inhibiting specific cancer pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 3-Chloropropane-1-sulfonamide | Contains chlorine instead of trifluoroethoxy | Less lipophilic compared to the trifluorinated version |

| 3-(Trifluoromethyl)propane-1-sulfonamide | Contains a trifluoromethyl group | Different electronic properties affecting reactivity |

| 3-(Perfluoropropyl)propane-1-sulfonamide | Contains a perfluoropropyl group | Higher hydrophobicity than the trifluoroethoxy variant |

The trifluoroethoxy group not only enhances solubility but may also improve the pharmacological profile compared to other sulfonamides.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide:

- In Vitro Antiproliferative Activity : A study assessed the antiproliferative effects of various sulfonamides on cancer cell lines (A549, HCT-116). Results indicated that compounds with similar structures exhibited significant cytotoxicity against these lines, suggesting potential as anticancer agents .

- Enzyme Inhibition Studies : Interaction studies have demonstrated that this compound can inhibit specific enzymes critical for bacterial growth. Such findings underscore its potential utility in treating bacterial infections.

- Pharmacokinetic Studies : Preliminary assessments suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties due to the presence of the trifluoroethoxy group, which may enhance oral bioavailability and therapeutic efficacy .

Q & A

Q. What industrial or material science applications exist beyond pharmacology?

- Methodological Answer :

- Polymer Additives : Incorporate into sulfonated polymers (e.g., Nafion analogs) via radical polymerization. Test proton conductivity in fuel cells using electrochemical impedance spectroscopy .

- Surface Modifiers : Graft onto silica nanoparticles (APTES coupling) and analyze antifouling properties via contact angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.